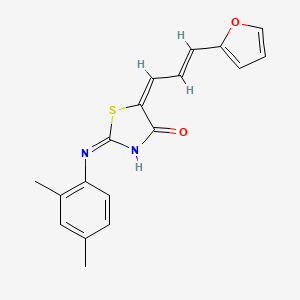
(2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((E)-3-(furan-2-yl)allylidene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including:
- Anticancer : Inhibiting cancer cell proliferation and inducing apoptosis.
- Antimicrobial : Effective against various bacterial strains and fungi.
- Anti-inflammatory : Reducing inflammation through various pathways.
- Antidiabetic : Acting as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit considerable anticancer properties. The compound under discussion has shown potential in inhibiting cancer cell lines through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of specific enzymes involved in tumor progression.
Recent studies have highlighted its effectiveness against various cancer types, suggesting that modifications in the thiazolidinone structure can enhance its cytotoxicity and selectivity towards cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been associated with increased antimicrobial activity. For instance:
- Compounds with halogen substitutions showed enhanced inhibition of bacterial growth compared to their unsubstituted counterparts .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural components. Key factors include:
- Substituents on the aromatic ring : Variations in substituents can modulate the compound's biological efficacy.
- Positioning of functional groups : The arrangement of functional groups on the thiazolidinone scaffold plays a critical role in determining its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolidinone derivatives, including those similar to the compound :
- Antioxidant Activity : A study reported that certain thiazolidinone derivatives possess significant antioxidant properties, measured using DPPH radical scavenging assays. The most potent compounds exhibited IC50 values lower than standard antioxidants like vitamin C .
- Antimicrobial Evaluation : Another investigation assessed a series of thiazolidinone derivatives for their antimicrobial activity against various pathogens. The results indicated that compounds with specific functional groups displayed superior activity compared to standard antibiotics .
- Cytotoxicity Against Cancer Cell Lines : Recent research has shown that specific thiazolidinone derivatives can effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxic effects .
Data Tables
Eigenschaften
IUPAC Name |
(5E)-2-(2,4-dimethylphenyl)imino-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-8-9-15(13(2)11-12)19-18-20-17(21)16(23-18)7-3-5-14-6-4-10-22-14/h3-11H,1-2H3,(H,19,20,21)/b5-3+,16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWRRXITUYHYFV-FWPHUCDGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CO3)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C=C\C3=CC=CO3)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














